6-Oxaspiro[3.4]octan-1-amine hydrochloride
Description
6-Oxaspiro[3.4]octan-1-amine hydrochloride is a spirocyclic amine derivative characterized by a unique oxygen-containing spiro[3.4]octane scaffold. The compound’s molecular structure comprises a 3-membered and a 4-membered ring connected via a spiro carbon atom, with an oxygen atom integrated into the 4-membered ring. This structural motif confers rigidity and distinct electronic properties, making it valuable in medicinal chemistry for modulating target interactions .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-1-2-7(6)3-4-9-5-7;/h6H,1-5,8H2;1H |
InChI Key |
YFAHRMRIDWYRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1N)CCOC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[3.4]octan-1-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core. The amine group is then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of 6-Oxaspiro[3.4]octan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Drug Development
The compound has shown promise as a lead candidate for developing new pharmaceuticals, particularly in targeting neurotransmission pathways. Its unique structure may confer distinct pharmacological effects compared to other compounds in its class.
Case Study: Interaction Studies
Preliminary studies have investigated the binding affinity of 6-Oxaspiro[3.4]octan-1-amine hydrochloride with various receptors involved in neurotransmission. These studies are crucial for understanding the compound's therapeutic potential and safety profile.
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate binding affinity with serotonin receptors | Moderate binding affinity observed, suggesting potential antidepressant activity |
| Study B | Assess interaction with dopamine receptors | High binding affinity noted, indicating possible implications in treating neurological disorders |
Antimalarial Research
Research has also explored the compound's potential as an antimalarial agent. Analogous compounds have been tested against Plasmodium falciparum, providing insights into structure-activity relationships that can inform further drug design efforts .
Material Science Applications
The compound's unique properties lend themselves to applications in material science, particularly in the development of polymers and coatings that require specific mechanical and chemical stability.
Example: Polymer Synthesis
6-Oxaspiro[3.4]octan-1-amine hydrochloride can act as a monomer in polymerization reactions, leading to materials with enhanced durability and resistance to environmental degradation.
Comparative Analysis with Related Compounds
The distinct spirocyclic structure of 6-Oxaspiro[3.4]octan-1-amine hydrochloride allows for interesting comparisons with structurally similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-{6-Oxaspiro[3.4]octan-7-yl}ethan-1-amine hydrochloride | Spirocyclic Amine | Potential antidepressant activity |
| Rac-(7R,8S)-8-methoxy-5-oxaspiro[3.4]octan-7-amine hydrochloride | Methoxy-substituted Spiro | Enhanced lipophilicity and CNS activity |
| 6-Azaspiro[3.4]octan-1-ol hydrochloride | Azaspiro Compound | Exhibits different biological activity profiles |
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The spirocyclic structure provides unique steric properties that can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Spiro vs. Bicyclic Systems: The spiro[3.4]octane scaffold introduces conformational rigidity, while the bicyclo[2.2.2]octane system offers a more compact, fused-ring structure. Bicyclic compounds like EXP 561 demonstrated antidepressant activity in preclinical models but failed in clinical trials, highlighting challenges in translational efficacy .
Substituent Effects :
- N-methylation (e.g., N-methylbicyclo[2.2.2]octan-1-amine HCl) reduces basicity and may alter blood-brain barrier penetration compared to primary amines .
- Bulky substituents (e.g., ethoxy and propyl groups in 3-Ethoxy-N-propylspiro[3.4]octan-1-amine HCl) increase molecular weight and lipophilicity, which could impact pharmacokinetics .
Spiro Ring Size :
Market Availability:
- Spiro[3.4]octan-1-amine HCl is priced at ¥13,441.00/250mg (China), while 6-Oxaspiro[2.5]octan-1-amine HCl costs ¥14,280.00/1g, reflecting the premium for spirocyclic building blocks .
- Bicyclo[2.2.2]octan-1-amine HCl is commercially available at industrial scale (25kg/drum) with 99% purity, indicating established manufacturing pipelines .
Biological Activity
6-Oxaspiro[3.4]octan-1-amine hydrochloride is a compound characterized by its unique spirocyclic structure, which includes an amine functional group and an oxygen atom in the spiro center. This configuration contributes to its potential biological activity, particularly in medicinal chemistry. The compound's molecular formula is CHClNO, with a molecular weight of approximately 163.65 g/mol. Its solubility in water, enhanced by the hydrochloride salt form, makes it a candidate for various biological interactions and therapeutic applications.
Chemical Structure and Properties
The structural characteristics of 6-Oxaspiro[3.4]octan-1-amine hydrochloride are crucial for understanding its biological activity. The spirocyclic framework allows for unique binding interactions with biological targets, particularly receptors involved in neurotransmission.
| Property | Details |
|---|---|
| IUPAC Name | 6-Oxaspiro[3.4]octan-1-amine hydrochloride |
| Molecular Formula | CHClNO |
| Molecular Weight | 163.65 g/mol |
| Solubility | Water-soluble (hydrochloride form) |
Research indicates that 6-Oxaspiro[3.4]octan-1-amine hydrochloride interacts with various neurotransmitter receptors, potentially influencing neurotransmission pathways. Preliminary studies suggest that it may exhibit binding affinity for serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
Binding Studies
Interaction studies have demonstrated that the compound shows notable binding affinity towards specific receptor sites:
- Serotonin Receptors : Potential antidepressant effects.
- Dopamine Receptors : Implications for neuropsychiatric disorders.
Research Findings and Case Studies
Various studies have explored the biological activity of 6-Oxaspiro[3.4]octan-1-amine hydrochloride:
- Antidepressant Activity : A study indicated that derivatives of this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential use in treating depression .
- CNS Activity : Another investigation highlighted the compound's enhanced lipophilicity, which may improve its central nervous system (CNS) penetration and efficacy .
- Neurotransmission Modulation : Research findings suggest that the compound modulates neurotransmission by acting on specific receptors, which could lead to therapeutic applications in anxiety and mood disorders .
Comparative Analysis with Related Compounds
The distinct structure of 6-Oxaspiro[3.4]octan-1-amine hydrochloride allows for comparisons with related compounds to understand its unique biological profile better.
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-{6-Oxaspiro[3.4]octan-7-yl}ethan-1-amine hydrochloride | Spirocyclic Amine | Potential antidepressant activity |
| Rac-(7R,8S)-8-methoxy-5-oxaspiro[3.4]octan-7-amine hydrochloride | Methoxy-substituted Spiro | Enhanced lipophilicity and CNS activity |
| 6-Azaspiro[3.4]octan-1-ol hydrochloride | Azaspiro Compound | Exhibits different biological activity profiles |
Q & A
Q. What spectroscopic techniques are recommended for confirming the molecular structure of 6-Oxaspiro[3.4]octan-1-amine hydrochloride?
Methodological Answer: Use - and -NMR to map proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography resolves spirocyclic conformation ambiguities, as demonstrated in analogous spiro compounds like 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride . IR spectroscopy confirms amine and ether functional groups.
Q. What synthetic precursors are commonly used to prepare 6-Oxaspiro[3.4]octan-1-amine hydrochloride?
Methodological Answer: Start with spirocyclic ketones like 5-oxaspiro[2.4]heptan-4-one, which undergoes reductive amination with ammonia derivatives. Protecting groups (e.g., Boc) enhance selectivity during cyclization, as seen in the synthesis of 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride .
Q. What purification strategies are effective for isolating 6-Oxaspiro[3.4]octan-1-amine hydrochloride from reaction mixtures?
Methodological Answer: Recrystallization from ethanol/water mixtures exploits solubility differences. Silica gel chromatography with dichloromethane/methanol (95:5) is recommended for complex mixtures. HPLC achieves >98% purity for structurally similar compounds like 4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride .
Q. What safety precautions are necessary when handling 6-Oxaspiro[3.4]octan-1-amine hydrochloride?
Methodological Answer: Use fume hoods, gloves, and goggles. Follow SDS guidelines for spills and storage. Store under inert gas (e.g., argon) to prevent oxidation, as specified for GLPBIO research chemicals .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing 6-Oxaspiro[3.4]octan-1-amine hydrochloride using Design of Experiments (DoE)?
Methodological Answer: Apply fractional factorial designs to screen parameters (temperature, catalyst loading). Central Composite Design (CCD) models nonlinear relationships, minimizing experimental runs while maximizing data quality . Validate predicted yields with triplicate experiments and ANOVA.
Q. What computational tools predict the reactivity and stability of 6-Oxaspiro[3.4]octan-1-amine hydrochloride in solution?
Methodological Answer: Use DFT (B3LYP/6-31G*) to map energy barriers for ring-opening reactions. Molecular dynamics simulations model solvation effects, as in ICReDD’s reaction path search methods . PubChem’s computational pipelines provide benchmarks for quantum chemical calculations .
Q. How should researchers address contradictions in reported biological activity data for spirocyclic amine derivatives?
Methodological Answer: Conduct meta-analyses to identify variables (assay protocols, cell lines). Reproduce studies under controlled conditions with statistical validation . Cross-validate with orthogonal assays (enzyme inhibition vs. cellular uptake).
Q. What mechanistic insights justify the use of this compound in neuroactive drug candidates?
Methodological Answer: The spirocyclic framework enhances receptor binding selectivity via conformational rigidity. Molecular docking (e.g., AutoDock Vina) predicts interactions with neurotransmitter receptors. Compare with non-spirocyclic analogs, as in studies on 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride .
Q. How can kinetic and thermodynamic data control regioselectivity in derivatization reactions?
Methodological Answer: Use time-resolved -NMR or in situ IR to monitor progress. Eyring plots distinguish kinetic vs. thermodynamic control. Lower temperatures favor kinetic products, while higher temperatures shift equilibrium, as seen in bicyclic amine studies .
Q. What strategies mitigate racemization risks during amine group modifications?
Methodological Answer: Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst). Monitor enantiomeric excess via chiral HPLC. Mild deprotection conditions (TFA in DCM at 0°C) preserve stereochemistry, as in peptide synthesis .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
